molecular formula C16H18N6O2 B2399872 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione CAS No. 887200-51-3

7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione

Cat. No. B2399872
CAS RN: 887200-51-3
M. Wt: 326.36
InChI Key: IZLKCQMNOZXDHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione is based on the purine scaffold, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring . The specific substitutions at various positions in the purine ring give rise to the unique properties of this compound.

Scientific Research Applications

Synthesis of Purine Analogs

Research by Alves, Proença, and Booth (1994) demonstrated the synthesis of disubstituted 1-benzylimidazoles, serving as important precursors to purine analogs. Their work outlines a series of reactions leading to the formation of various purine structures, which could be related to the synthesis and applications of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione in medicinal chemistry and drug design (Alves, M., Proença, M. F., & Booth, B., 1994).

Facile Synthesis of Nucleoside Analogs

Kini, Hennen, and Robins (1987) reported a new synthesis method for 7-Methyl-8-oxoguanosine, showcasing a strategy that could be applied to the design and synthesis of nucleoside analogs incorporating the 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione scaffold. This research is crucial for developing novel therapeutic agents, especially in the field of antiviral and anticancer drug discovery (Kini, G. D., Hennen, W., & Robins, R. K., 1987).

Heterocyclic Chemistry and Drug Development

Further exploration in heterocyclic chemistry has led to the development of new synthetic routes for complex molecules. For instance, the work on organocatalyzed ring-opening polymerization by Göppert et al. (2022) highlights the synthesis of polymers from benzylmorpholine diones, which could inform the polymer-based applications of purine derivatives like 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione. This research is particularly relevant for drug delivery systems and the development of biocompatible materials (Göppert, N. E., et al., 2022).

Antiproliferative Activity and Cancer Research

Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, evaluating their in vitro antiproliferative activity. Such methodologies and biological evaluations could be analogous to studying the antiproliferative potential of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione derivatives, offering pathways to novel anticancer agents (Molinari, A., et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the indole nucleus, a component of many bioactive aromatic compounds, binds with high affinity to multiple receptors . This suggests that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” may affect a broad range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” could have diverse molecular and cellular effects.

properties

IUPAC Name

7-benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-9-21-14(23)12-13(20(2)16(21)24)18-15(19-17)22(12)10-11-7-5-4-6-8-11/h3-8H,1,9-10,17H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLKCQMNOZXDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)NN)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione

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